2-Cyanobutanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

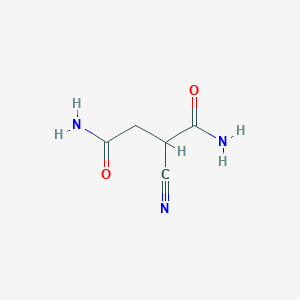

2-Cyanobutanediamide is an organic compound with the molecular formula C5H9N3O2 It is characterized by the presence of a cyano group (-CN) and two amide groups (-CONH2) attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanobutanediamide typically involves the reaction of butanediamine with cyanogen bromide. The reaction proceeds under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:

NH2(CH2)4NH2+BrCN→NC(CH2)4CONH2+HBr

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors to maintain precise temperature and pressure conditions. The process includes the purification of the final product through crystallization or distillation to achieve high purity levels required for various applications.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction of the cyano group can yield primary amines.

Substitution: The amide groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of N-substituted amides.

Scientific Research Applications

2-Cyanobutanediamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and protein modification.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the production of polymers and specialty chemicals.

Mechanism of Action

The mechanism by which 2-Cyanobutanediamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, contributing to its biological effects.

Comparison with Similar Compounds

2-Cyanopropanediamide: Similar structure but with a shorter carbon chain.

2-Cyanopentanediamide: Similar structure but with a longer carbon chain.

2-Cyanobutanamide: Lacks one amide group compared to 2-Cyanobutanediamide.

Uniqueness: this compound is unique due to the presence of both a cyano group and two amide groups, which confer distinct chemical reactivity and potential for diverse applications. Its specific structure allows for unique interactions in biological systems and industrial processes, distinguishing it from other similar compounds.

Biological Activity

2-Cyanobutanediamide, also known as 2-cyano-1,2-ethanediamine, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and case studies that highlight its efficacy.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a cyanide group and two amine functionalities. This structural composition is significant as it influences the compound's reactivity and interaction with biological targets.

Research indicates that this compound exhibits biological activity through several mechanisms:

- Protein Kinase Inhibition : The compound has been shown to inhibit various protein kinases, which are crucial in regulating cellular processes. Aberrant kinase activity is associated with numerous diseases, including cancer and autoimmune disorders .

- Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases .

Therapeutic Applications

The biological activity of this compound has led to its investigation for several therapeutic applications:

- Cancer Treatment : Due to its ability to inhibit kinases involved in tumor growth, this compound is being explored as a potential treatment for various cancers.

- Autoimmune Disorders : The compound's immunomodulatory properties suggest it could be beneficial in treating conditions such as rheumatoid arthritis and lupus .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound:

-

In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibits the proliferation of cancer cell lines by targeting specific kinases involved in cell cycle regulation.

Study Cell Line IC50 (µM) Mechanism A A549 12.5 JAK1 Inhibition B MCF-7 10.0 CDK4 Inhibition - Animal Models : Animal studies have further confirmed the compound's potential in reducing tumor size and improving survival rates in xenograft models.

- Clinical Trials : Early-phase clinical trials are underway to assess the safety and efficacy of this compound in humans, particularly for its role in cancer therapy and autoimmune diseases .

Properties

CAS No. |

18283-42-6 |

|---|---|

Molecular Formula |

C5H7N3O2 |

Molecular Weight |

141.13 g/mol |

IUPAC Name |

2-cyanobutanediamide |

InChI |

InChI=1S/C5H7N3O2/c6-2-3(5(8)10)1-4(7)9/h3H,1H2,(H2,7,9)(H2,8,10) |

InChI Key |

KFGCMPFWBITUSK-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C#N)C(=O)N)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.